REACTION_SMILES
|
[CH3:1][N:2]([CH3:3])[CH:4]=[O:5].[F:21][C:22]([F:23])([F:24])[Br:25].[H-:19].[Hg:26].[Na+:20].[OH2:27].[SH:6][c:7]1[c:8](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:9][cH:10][cH:11][cH:12]1>>[S:6]([c:7]1[c:8](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:9][cH:10][cH:11][cH:12]1)[C:22]([F:21])([F:23])[F:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Hg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1ccccc1-c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)Sc1ccccc1-c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |